

### **AZD-4818: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-4818 |           |
| Cat. No.:            | B1666219 | Get Quote |

This document provides a comprehensive technical overview of **AZD-4818**, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

## **Chemical Structure and Properties**

**AZD-4818** is a complex small molecule with the IUPAC name (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4- (methylcarbamoyl)phenoxy)-2-methylpropanoic acid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of AZD-4818



| Property         | Value                                                                                                                                           | Source |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C27H32Cl2N2O7                                                                                                                                   | [1]    |
| Molecular Weight | 567.46 g/mol                                                                                                                                    | [1]    |
| CAS Number       | 1003566-93-5                                                                                                                                    | [1]    |
| IUPAC Name       | (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid | -      |
| SMILES           | CC(C) (C(=O)O)Oc1cc(c(C=C1Cl)C(= O)NC)OCINVALID-LINK CN1CCC2(CC1)Oc1cc(Cl)ccc 1C2                                                               | -      |
| Solubility       | Soluble in DMSO. Insoluble in water. A stock solution of ≥ 2.5 mg/mL can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline.        | [2]    |
| рКа              | Data not available                                                                                                                              | -      |
| Melting Point    | Data not available                                                                                                                              | -      |

## **Pharmacological Properties**

**AZD-4818** is a high-affinity antagonist of the human CCR1 receptor.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells.[3][4] By blocking the binding of natural chemokine ligands such as CCL3 (MIP- $1\alpha$ ) and CCL5 (RANTES) to CCR1, **AZD-4818** inhibits the downstream signaling cascades that lead to inflammatory cell recruitment.[2][4]

Table 2: Pharmacological Profile of AZD-4818



| Parameter                          | Value                                        | Details                                                            | Source |
|------------------------------------|----------------------------------------------|--------------------------------------------------------------------|--------|
| Target                             | C-C chemokine receptor 1 (CCR1)              | A G protein-coupled receptor involved in inflammation.             | [1]    |
| Mechanism of Action                | Antagonist                                   | Competitively inhibits the binding of chemokine ligands to CCR1.   | [2]    |
| Binding Affinity (K <sub>i</sub> ) | Data not available                           | Described as a "potent antagonist".[1]                             | -      |
| Functional<br>Antagonism (IC₅₀)    | Data not available                           | Effectively inhibits CCR1-mediated cell migration.                 | -      |
| Therapeutic Potential              | Chronic Obstructive Pulmonary Disease (COPD) | Investigated for its potential to reduce airway inflammation.  [5] | -      |

# **Experimental Protocols**

This section outlines detailed methodologies for key experiments relevant to the study of **AZD-4818**.

# **In Vitro Radioligand Binding Assay**

This protocol describes a competitive binding assay to determine the affinity of **AZD-4818** for the human CCR1 receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity (K<sub>i</sub>) of **AZD-4818** for the human CCR1 receptor.

#### Materials:

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human
 CCR1 receptor (e.g., HEK293 cells).[6]



- Radioligand: [125]-CCL3 (MIP-1α).[6]
- Test Compound: AZD-4818.
- Assay Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 500 mM NaCl, pH 7.4.
- Glass Fiber Filters: Pre-coated with 0.5% polyethyleneimine.
- · Scintillation Fluid.
- 96-well plates.
- · Cell Harvester.
- · Scintillation Counter.

#### Procedure:

- Compound Dilution: Prepare a serial dilution of AZD-4818 in the assay buffer.
- Reaction Mixture: In a 96-well plate, add in the following order:
  - $\circ$  50 µL of assay buffer (for total binding) or unlabeled CCL3 (1 µM, for non-specific binding) or **AZD-4818** dilution.
  - 50  $\mu$ L of [125]-CCL3 (final concentration ~0.1 nM).
  - 100 μL of cell membrane suspension (20-40 μg of protein).
- Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[6]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[6]
- Washing: Wash the filters three times with 200 μL of ice-cold wash buffer to remove unbound radioligand.



- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the AZD-4818 concentration.
  - Determine the IC<sub>50</sub> value (the concentration of AZD-4818 that inhibits 50% of specific [125I]-CCL3 binding) by non-linear regression analysis.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where [L] is the concentration of the radioligand and  $K_D$  is its dissociation constant for the receptor. [6]

### In Vivo Cigarette Smoke-Induced COPD Mouse Model

This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke and the subsequent evaluation of **AZD-4818**'s anti-inflammatory effects.

Objective: To assess the efficacy of **AZD-4818** in reducing airway inflammation in a mouse model of COPD.

#### Materials:

- Animals: 8-10 week old female A/J or C57BL/6 mice.[7][8]
- Cigarettes: Standard research cigarettes (e.g., 3R4F).[8]
- Smoking Apparatus: A whole-body exposure chamber.
- Test Compound: AZD-4818, prepared for nebulized inhalation.[2]
- Phosphate-Buffered Saline (PBS): Sterile.
- Anesthetic: Ketamine/xylazine or isoflurane.



- Cytokine/Chemokine Analysis: ELISA or multiplex bead array kits for mouse TNF-α, IL-1α,
   CCL2, and CCL3.[7]
- Flow Cytometer.
- Microscope and slides.

#### Procedure:

- Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
- Cigarette Smoke Exposure:
  - Place mice in the exposure chamber and expose them to the smoke of 4-6 cigarettes per day, 5 days a week, for 4-24 weeks.[8][9] Control groups are exposed to filtered air.
- Drug Administration:
  - During the final 5 days of the smoke exposure period, administer nebulized AZD-4818
     (0.3-26 μg/kg) or vehicle control to the mice.[2]
- Bronchoalveolar Lavage (BAL):
  - 24 hours after the final drug administration, anesthetize the mice.
  - Expose the trachea and insert a cannula.
  - Instill and retrieve 1 mL of sterile PBS three times. Pool the recovered fluid (BALF).
- BALF Analysis:
  - Cell Count and Differentials: Centrifuge a small aliquot of the BALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain to differentiate macrophages, neutrophils, and lymphocytes.[7][10]
  - Cytokine and Chemokine Levels: Centrifuge the remaining BALF to pellet the cells.
     Analyze the supernatant for levels of TNF-α, IL-1α, CCL2, and CCL3 using ELISA or a multiplex assay.[7][11]



### Data Analysis:

 Compare the total and differential cell counts, as well as cytokine and chemokine levels, between the different treatment groups (air-exposed control, smoke-exposed vehicle, smoke-exposed AZD-4818) using appropriate statistical tests (e.g., ANOVA).

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR1 signaling pathway and the experimental workflows described in this guide.



Click to download full resolution via product page

Caption: CCR1 Signaling Pathway and Inhibition by AZD-4818.





Click to download full resolution via product page

Caption: Workflow for the In Vitro Radioligand Binding Assay.





Click to download full resolution via product page

Caption: Workflow for the In Vivo Cigarette Smoke-Induced COPD Model.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD-4818, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inflammatory changes in the airways of mice caused by cigarette smoke exposure are only partially reversed after smoking cessation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) PMC [pmc.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Response biomarkers of inhalation exposure to cigarette smoke in the mouse lung -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD-4818: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666219#azd-4818-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com